molecular formula C28H40N4O5S2 B12430788 Kif18A-IN-1

Kif18A-IN-1

Cat. No.: B12430788
M. Wt: 576.8 g/mol
InChI Key: XQJSQKALBZNWEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Kif18A-IN-1 is a potent and selective inhibitor of the kinesin family member 18A (KIF18A), a motor protein involved in the regulation of microtubule dynamics during cell division. KIF18A plays a crucial role in chromosome alignment and segregation during mitosis, making it an attractive target for cancer therapy, particularly in tumors exhibiting high chromosomal instability.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Kif18A-IN-1 involves high-throughput screening to identify an ATP-non-competitive hit, which is then optimized for potency, selectivity, and pharmacokinetic properties . The lead candidates bind to KIF18A with sub-nanomolar potency and exhibit long drug-target residence times

Industrial Production Methods: Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This process would include rigorous quality control measures to maintain consistency and efficacy of the final product.

Chemical Reactions Analysis

Types of Reactions: Kif18A-IN-1 primarily undergoes binding interactions with its target protein, KIF18A. It does not participate in traditional chemical reactions like oxidation, reduction, or substitution. Instead, its activity is characterized by its ability to inhibit the ATPase activity of KIF18A, thereby disrupting microtubule dynamics and mitotic progression .

Common Reagents and Conditions: The synthesis of this compound involves the use of various reagents to introduce functional groups that enhance its binding affinity. Common reagents include those used in organic synthesis, such as solvents, catalysts, and protecting groups. The reaction conditions are optimized to achieve high selectivity and potency.

Major Products Formed: The major product formed from the synthesis of this compound is the inhibitor itself, which is characterized by its high potency and selectivity for KIF18A. No significant by-products are typically formed due to the optimized reaction conditions.

Properties

Molecular Formula

C28H40N4O5S2

Molecular Weight

576.8 g/mol

IUPAC Name

2-(6-azaspiro[2.5]octan-6-yl)-4-(tert-butylsulfamoyl)-N-[3-(tert-butylsulfamoyl)phenyl]benzamide

InChI

InChI=1S/C28H40N4O5S2/c1-26(2,3)30-38(34,35)21-9-7-8-20(18-21)29-25(33)23-11-10-22(39(36,37)31-27(4,5)6)19-24(23)32-16-14-28(12-13-28)15-17-32/h7-11,18-19,30-31H,12-17H2,1-6H3,(H,29,33)

InChI Key

XQJSQKALBZNWEV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)NS(=O)(=O)C1=CC(=C(C=C1)C(=O)NC2=CC(=CC=C2)S(=O)(=O)NC(C)(C)C)N3CCC4(CC4)CC3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.